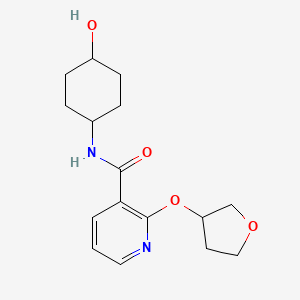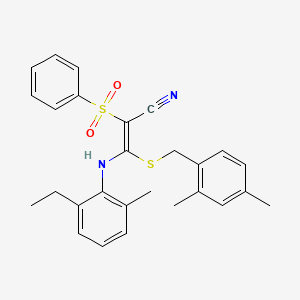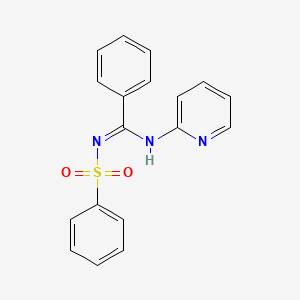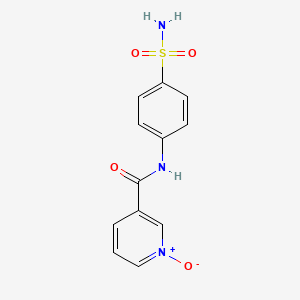![molecular formula C18H18ClN3O B2880488 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 339107-40-3](/img/structure/B2880488.png)
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” is a chemical compound with a molecular weight of 253.73 . It is also known as 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . The compound is stored at room temperature and has a purity of 95%. It is in the form of oil .
Physical And Chemical Properties Analysis
The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” is a solid at room temperature . It has a molecular weight of 253.73 .Aplicaciones Científicas De Investigación
Antitubercular Activity
This compound has been investigated for its potential as an antitubercular agent . It’s structurally related to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that it could be a valuable addition to the current TB treatment regimen, especially in cases resistant to conventional drugs.
Drug Design and Synthesis
The chemical structure of this compound makes it a suitable candidate for drug design and synthesis . Its molecular framework allows for the creation of a variety of derivatives, which can be tested for a range of biological activities. The synthesis process can also be optimized to improve yield and scalability for potential pharmaceutical applications .
Molecular Docking Studies
In silico studies, such as molecular docking , are crucial for understanding the interaction between this compound and biological targets. These studies can predict the binding affinity and orientation of the compound within the active site of enzymes or receptors, which is essential for the rational design of more potent and selective drugs .
Cytotoxicity Evaluation
Evaluating the cytotoxicity of this compound on human cells, such as HEK-293 (human embryonic kidney) cells, is an important step in drug development. This helps determine the safety profile of the compound and its derivatives, ensuring that they are non-toxic at therapeutic doses .
Chemical Libraries for Early Discovery Research
The compound is included in chemical libraries used for early discovery research. These libraries are a resource for researchers looking to screen a wide array of compounds for new biological activities. Although analytical data may not be collected for each compound, researchers can identify promising candidates for further development .
Safety And Hazards
The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-16-7-4-8-17(20-16)21-11-13-22(14-12-21)18(23)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTFCSYNOLTOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2880405.png)


![4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone](/img/structure/B2880411.png)
![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2880416.png)
![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)
